Methyl 3-ethyl-4-fluorobenzoate
Description
Methyl 3-ethyl-4-fluorobenzoate is a fluorinated aromatic ester characterized by a methyl ester group at the para position, an ethyl substituent at the meta position, and a fluorine atom at the ortho position relative to the ester. This compound’s structure combines steric bulk (ethyl group) with electronic modulation (fluorine), making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
methyl 3-ethyl-4-fluorobenzoate |
InChI |
InChI=1S/C10H11FO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3 |
InChI Key |
JFEVQKROUFZOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-ethyl-4-fluorobenzoate
The ethyl ester analog (ethyl 3-ethyl-4-fluorobenzoate) shares the same substituent positions but replaces the methyl ester with an ethyl group. This minor alteration increases molecular weight (MW: ~208.2 g/mol vs. Commercial availability of this analog (5 suppliers) suggests established synthetic routes, likely involving esterification or transesterification .
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate
This compound (CAS 1381944-35-9) replaces the ethyl group with a 4-methoxyphenyl moiety. The bulkier aromatic substituent introduces steric hindrance and π-π interactions, which could influence crystallinity or binding affinity in receptor-based applications. Its higher MW (260.26 g/mol) compared to Methyl 3-ethyl-4-fluorobenzoate highlights the impact of substituent size on molecular properties .
Amino-Fluorinated Methyl Benzoates
lists several amino-fluorinated analogs, including:
- Methyl 3-amino-4-fluorobenzoate (Similarity: 0.97)
- Methyl 3-amino-5-fluorobenzoate (Similarity: 0.93)
- Methyl 4-amino-3-fluorobenzoate (Similarity: 0.92)
The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Methyl 4-bromo-3-formamidobenzoate
This brominated analog (C9H8BrNO3, MW: 279.9/281.9 g/mol) replaces fluorine with bromine and adds a formamido group. Bromine’s higher atomic radius and polarizability may alter electronic properties, while the formamido group introduces additional hydrogen-bonding sites. Such modifications are common in medicinal chemistry to tune bioavailability .
Physical and Chemical Properties
While explicit data for this compound are sparse, inferences can be drawn from related methyl esters:
| Property | This compound (Inferred) | Methyl Salicylate (Reference) | Ethyl 3-ethyl-4-fluorobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~194.2 | 152.1 | ~208.2 |
| Boiling Point | Moderate (ester-like) | 222°C | Likely higher than methyl ester |
| Solubility | Low in water, high in organic solvents | Slightly water-soluble | Lower polarity than methyl analog |
Key Observations :
Agrochemical Potential
highlights methyl esters (e.g., metsulfuron methyl ester) as herbicides. The ethyl and fluorine substituents in this compound could similarly enhance binding to plant enzyme targets (e.g., acetolactate synthase) or improve environmental persistence .
Pharmaceutical Intermediates
Structurally related compounds, such as Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (corrected in ), demonstrate utility in drug synthesis. The ethyl and fluorine groups in this compound may optimize pharmacokinetic properties like metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


